3-Methyl-3-heptanol

CAS No.: 598-06-1

Cat. No.: VC3962157

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 598-06-1 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 3-methylheptan-3-ol |

| Standard InChI | InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3 |

| Standard InChI Key | PQOSNJHBSNZITJ-UHFFFAOYSA-N |

| SMILES | CCCCC(C)(CC)O |

| Canonical SMILES | CCCCC(C)(CC)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

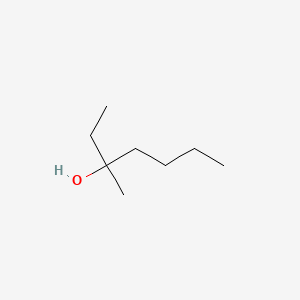

3-Methyl-3-heptanol belongs to the class of tertiary alcohols, distinguished by its hydroxyl (-OH) group attached to a carbon atom bonded to three other carbons. Its IUPAC name derives from the seven-carbon heptane chain with a methyl substituent at position 3. The molecular structure is represented as , yielding a molecular weight of 130.23 g/mol .

Synonyms and Registrations

This compound is cataloged under multiple designations, including:

-

NSC 25542

-

2-Ethyl-2-hexanol

-

Butylethylmethylcarbinol

It is registered with the EPA under the Substance Registry System as 3-Heptanol, 3-methyl- (5582-82-1) .

Physicochemical Properties

Thermal and Physical Constants

Key physical properties of 3-methyl-3-heptanol, as reported by ChemicalBook , are summarized below:

| Property | Value |

|---|---|

| Melting Point | |

| Boiling Point (at 201 mmHg) | |

| Density (at ) | |

| Refractive Index () | |

| Flash Point | (closed cup) |

| Dielectric Constant | |

| Predicted pKa |

These properties underscore its stability as a liquid at ambient temperatures and suitability as a solvent in non-polar systems.

Solubility and Partitioning

The compound exhibits limited solubility in water due to its hydrophobic alkyl chain, with a calculated logP (octanol-water partition coefficient) of . This lipophilicity enhances its miscibility with organic solvents such as ethers and hydrocarbons.

Synthesis and Industrial Production

Grignard Reaction Pathway

A classical synthetic route involves the Grignard reaction, where a methylmagnesium bromide reagent reacts with 3-heptanone in anhydrous diethyl ether. The alkoxide intermediate is subsequently protonated to yield the tertiary alcohol .

Catalytic Hydrogenation

Industrial-scale production often employs the hydrogenation of 3-methyl-3-heptanone using palladium or nickel catalysts under high-pressure conditions . This method ensures high yields () and scalability for commercial applications.

Applications in Fragrance and Flavor Industries

Olfactory Characteristics

3-Methyl-3-heptanol contributes to fragrance formulations due to its fruity, green odor profile. The Good Scents Company identifies its use in natural flavor compositions, where it imparts subtle herbal notes .

Market Presence

Major suppliers, including Penta Manufacturing Company and Tokyo Chemical Industry Co., Ltd., distribute this compound for use in perfumes, cosmetics, and food flavorings . Its dielectric constant () further supports its utility in stabilizing volatile aroma compounds .

Emerging Research and Future Directions

Analytical Challenges

Discrepancies in reported melting points ( vs. literature variants) highlight the need for standardized characterization protocols. Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume